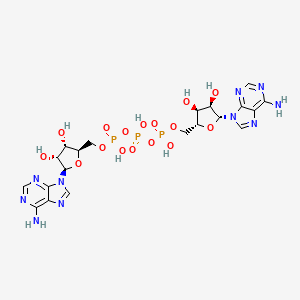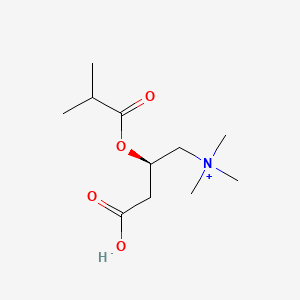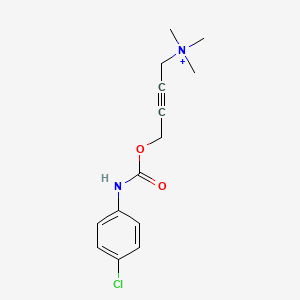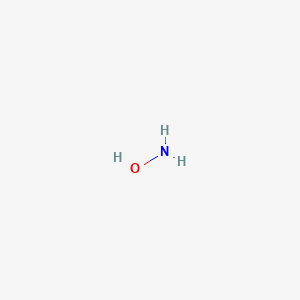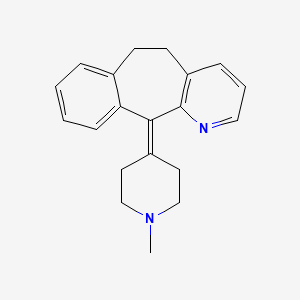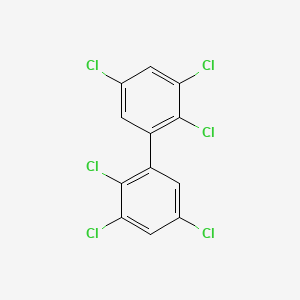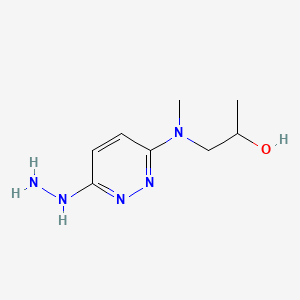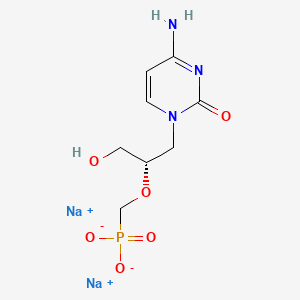
Cidofovir sodium
概要
説明
Cidofovir sodium is an antiviral medication primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA synthesis, making it effective against a variety of DNA viruses, including herpesviruses, adenovirus, polyomavirus, papillomavirus, and poxvirus .
科学的研究の応用
Cidofovir sodium has a wide range of scientific research applications:
Medicine: Primarily used to treat CMV retinitis in AIDS patients. It is also being explored for its efficacy against other viral infections and certain types of cancer.
Biology: Used in studies to understand viral DNA synthesis and replication.
Chemistry: Employed in research focused on nucleotide analogs and their interactions with viral enzymes.
Industry: Investigated for potential use in antiviral coatings and materials
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Cidofovir sodium is synthesized through a multi-step process involving the reaction of cytosine with various reagents to form the final nucleotide analog. The synthesis typically involves the following steps:
Formation of the Intermediate: Cytosine is reacted with a phosphonate ester to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield cidofovir.
Neutralization: The cidofovir is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Cidofovir sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form its active diphosphate form.
Deamination: This reaction leads to the formation of degradation products such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at neutral pH.
Deamination: Occurs at acidic pH and elevated temperatures.
Major Products Formed:
Cidofovir Diphosphate: The active antiviral form of the compound.
Degradation Products: Such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.
類似化合物との比較
Acyclovir: Another antiviral nucleotide analog used to treat herpes simplex virus infections.
Ganciclovir: Used to treat CMV infections but requires activation by a viral kinase.
Brincidofovir: An oral prodrug of cidofovir designed to reduce nephrotoxicity.
Uniqueness: Cidofovir sodium is unique in that it does not require activation by a viral kinase, making it effective against viral strains resistant to other nucleotide analogs like acyclovir and ganciclovir. Its broad-spectrum antiviral activity and ability to inhibit a wide range of DNA viruses further distinguish it from similar compounds .
特性
IUPAC Name |
disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAHFPOQYDOHP-ILKKLZGPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127749-27-3 | |
| Record name | Cidofovir sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIDOFOVIR SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


